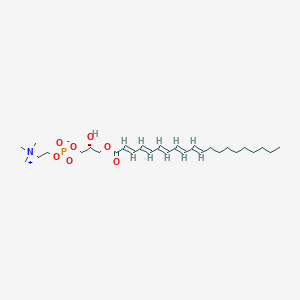

(R)-2-Hydroxy-3-(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

Beschreibung

1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is a phospholipid compound characterized by the presence of an eicosapentaenoyl group attached to the glycerol backbone. This compound is a derivative of phosphatidylcholine, which is a major component of biological membranes.

Eigenschaften

Molekularformel |

C28H48NO7P |

|---|---|

Molekulargewicht |

541.7 g/mol |

IUPAC-Name |

[(2R)-2-hydroxy-3-[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h13-22,27,30H,5-12,23-26H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+/t27-/m1/s1 |

InChI-Schlüssel |

VBWJUYJCHNAYRK-NTOWIYQJSA-N |

Isomerische SMILES |

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Kanonische SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine typically involves the esterification of eicosapentaenoic acid with sn-glycerol-3-phosphocholine. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve steps such as purification and characterization to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize production efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce a consistent and high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds in the eicosapentaenoyl group to single bonds.

Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction can produce saturated derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.

Biology: The compound is utilized in studies of cell membrane dynamics and signaling pathways.

Medicine: Research explores its potential therapeutic effects, particularly in anti-inflammatory and cardiovascular treatments.

Industry: It is employed in the development of lipid-based drug delivery systems and as an emulsifying agent in various formulations

Wirkmechanismus

The mechanism of action of 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The eicosapentaenoyl group can interact with specific receptors and enzymes, modulating inflammatory responses and other cellular processes. The compound’s effects are mediated through its interaction with molecular targets such as phospholipase A2 and cyclooxygenase enzymes .

Vergleich Mit ähnlichen Verbindungen

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

- 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Comparison: 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine is unique due to the presence of the eicosapentaenoyl group, which contains multiple double bonds. This structural feature imparts distinct biophysical properties, such as increased membrane fluidity and enhanced interaction with specific proteins and enzymes. Compared to other phospholipids, it exhibits unique biological activities, particularly in modulating inflammatory responses and cardiovascular health .

Biologische Aktivität

(R)-2-Hydroxy-3-(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex phospholipid compound that plays a significant role in various biological processes. This article aims to explore its biological activity through a detailed examination of its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phosphocholine head group and an acyl chain derived from icosapentaenoic acid. The structural formula can be summarized as follows:

- Molecular Formula : C32H64NO8P

- Molecular Weight : 621.83 g/mol

- CAS Number : 18194-25-7

- Membrane Fluidity : The presence of unsaturated fatty acids in its structure enhances membrane fluidity, which is crucial for cellular functions such as signal transduction and membrane protein function.

- Cell Signaling : The phosphocholine moiety is involved in cell signaling pathways that regulate various cellular processes including growth and apoptosis.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases due to its ability to enhance neuronal survival under stress conditions.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Lipid Research investigated the anti-inflammatory properties of (R)-2-Hydroxy-3-(((2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate in human macrophages. Results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound. This suggests its potential use in managing inflammatory conditions.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 150 ± 20 | 75 ± 15 |

| IL-6 | 200 ± 30 | 90 ± 20 |

Study 2: Neuroprotective Properties

In a neurobiology study published in Neuroscience Letters, the compound was tested for its neuroprotective effects on cortical neurons subjected to oxidative stress. The results indicated that treatment with the compound significantly improved cell viability and reduced apoptosis compared to controls.

| Treatment Group | Viability (%) | Apoptosis (%) |

|---|---|---|

| Control | 50 ± 5 | 40 ± 5 |

| Compound | 85 ± 5 | 15 ± 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.